Methyl 2-oxo-2-phenylethanedithioate
Description
Methyl 2-oxo-2-phenylethanedithioate (CAS: Not explicitly provided; molecular formula inferred as $ \text{C}9\text{H}8\text{OS}_2 $) is a sulfur-containing α-oxodithioester characterized by a phenyl group and a methyl thioester moiety. This compound is notable for its role as a precursor in heterocyclic synthesis, particularly in the formation of thiazoles via base-mediated cyclization with active methylene isocyanides . Its reactivity is attributed to the electron-withdrawing carbonyl and thiocarbonyl groups, which activate the α-carbon for nucleophilic attack. Key spectral features include a thiomethyl proton resonance at $ \delta = 2.7 \, \text{ppm} $ and aromatic/thiazole protons at $ \delta = 8.0 \, \text{ppm} $ in $ ^1\text{H} $ NMR .
Properties
IUPAC Name |
methyl 2-oxo-2-phenylethanedithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCYLRWIAZXAGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)C(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-oxo-2-phenylethanedithioate can be synthesized through the cyclization of active methylene isocyanides with α-oxodithioesters. For instance, the reaction of this compound with tosylmethyl isocyanide in the presence of bases such as NaH, t-BuOK, KOH, K2CO3, and DBU in ethanol has been reported . Among these bases, KOH was found to be optimal for the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-oxo-2-phenylethanedithioate undergoes various chemical reactions, including cyclization, substitution, and condensation reactions. For example, it can react with tosylmethyl isocyanide to form 4-methylthio-5-acylthiazoles .
Common Reagents and Conditions: Common reagents used in reactions with this compound include bases such as KOH, NaH, t-BuOK, and DBU. Ethanol is often used as the solvent for these reactions .
Major Products Formed: The major products formed from reactions involving this compound include various thiazole derivatives, such as 4-methylthio-5-acylthiazoles .
Scientific Research Applications
Methyl 2-oxo-2-phenylethanedithioate has several applications in scientific research. It is used in the synthesis of thiazole derivatives, which are important in medicinal chemistry due to their therapeutic properties. Thiazole derivatives exhibit a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antimalarial, antiprotozoal, and psychotropic activities . Additionally, these compounds are used in the detection of heavy metals and RNA duplex formation .
Mechanism of Action
The mechanism of action of methyl 2-oxo-2-phenylethanedithioate involves its ability to undergo cyclization reactions to form thiazole derivatives. These thiazole derivatives interact with various molecular targets and pathways, leading to their observed biological activities. For example, thiazole derivatives have been shown to inhibit enzymes such as histone acetyltransferase and HIV-1 non-nucleoside reverse transcriptase .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
a) α-Oxodithioesters with Varying Substituents
Methyl 2-oxo-2-phenylethanedithioate belongs to the α-oxodithioester family, which includes analogs like naphthyl- and thienyl-substituted derivatives. These compounds share a common dithioester backbone ($ \text{R-C(=O)-C(=S)-S-R'} $) but differ in the aryl/alkyl substituents. For example:
- Naphthyl-substituted α-oxodithioesters exhibit extended conjugation, leading to altered reactivity in cyclization reactions (e.g., 82% yield for thiazole synthesis vs. 80% for the phenyl variant) .
b) Methyl Esters in Natural Product Chemistry Methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester and dehydroabietic acid methyl ester) share the methyl ester functional group but feature complex polycyclic frameworks. These compounds, isolated from Austrocedrus chilensis resin, serve as biomarkers in ecological studies and contrast sharply with the synthetic utility of this compound .
c) Simpler Methyl Esters
- Methyl 2-hydroxyacetate ($ \text{C}3\text{H}6\text{O}_3 $): A non-sulfur-containing ester used in industrial applications. Its safety profile includes respiratory irritation risks, contrasting with the reactive thiocarbonyl groups in this compound .
Key Findings :
- This compound demonstrates superior versatility in thiazole synthesis compared to natural methyl esters, which lack reactive α-carbon sites.
- Substituted α-oxodithioesters (naphthyl, thienyl) show comparable yields, suggesting substituent effects are minor under optimized conditions .
Spectral and Physical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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